molecular formula C8H10F3NO4 B3000123 Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate CAS No. 827614-71-1

Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate

Cat. No.: B3000123
CAS No.: 827614-71-1
M. Wt: 241.166
InChI Key: PWYYIAKBASUUEE-XGICHPGQSA-N
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Description

Its molecular formula is inferred as C₈H₁₀F₃NO₄ (molecular weight ~241.16 g/mol) based on structural analogs . This compound serves as a versatile intermediate in synthesizing α-trifluoromethyl-α-amino acid derivatives, which are critical in drug discovery due to fluorine's metabolic stability-enhancing properties .

Properties

IUPAC Name

ethyl (2Z)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO4/c1-3-15-6(13)5(8(9,10)11)12-7(14)16-4-2/h3-4H2,1-2H3/b12-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYYIAKBASUUEE-XGICHPGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NC(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/C(=O)OCC)/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution and subsequent condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Research is ongoing to explore its potential as a precursor for developing new drugs, especially those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The ethoxycarbonyl group may also play a role in the compound’s stability and reactivity, influencing its overall biological activity.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The table below compares substituents, molecular weights, and key reactivities:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Reactivity/Applications References
Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate Ethoxycarbonylimino (-NHCO₂Et) C₈H₁₀F₃NO₄ ~241.16 Electrophilic intermediate for amide bond formation; drug candidate synthesis
Methyl 2-oxalylimino-3,3,3-trifluoropropanoate Oxalylimino (-NHCOCO₂Me) C₇H₇F₃NO₅ 242.13 Precursor to trifluoroalanine derivatives; reacts with nucleophiles (e.g., amines)
Ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride Amino (-NH₂) C₅H₉ClF₃NO₂ 207.58 Nucleophilic reagent; used in peptide synthesis
Ethyl 3,3,3-trifluoro-2-methylpropanoate Methyl (-CH₃) C₆H₉F₃O₂ 170.13 Stable ester; limited reactivity due to lack of imino group
Ethyl 2-(tosylimino)-3,3,3-trifluoropropionate Tosylimino (-NHSO₂C₆H₄CH₃) C₁₂H₁₂F₃NO₄S 323.29 Tosyl group acts as a leaving group; enhances substitution reactions

Key Observations :

  • Electron-Withdrawing Groups: The ethoxycarbonylimino and oxalylimino groups increase electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., by amines or alcohols) to form amino acid derivatives .
  • Amino vs. Imino: The amino derivative () is protonated under acidic conditions, making it suitable for salt formation, while the imino derivatives are neutral and more reactive in condensation reactions .
  • Steric Effects : Bulky substituents like tosyl () hinder reactivity but improve selectivity in multi-step syntheses .

Physicochemical Properties

  • Boiling Points : Fluorinated esters generally exhibit high boiling points (e.g., 235°C for a related compound in ), though data for the target compound is lacking.
  • Solubility: Hydrochloride salts () are water-soluble, whereas neutral imino esters (e.g., target compound) are more lipophilic .
  • Stability: Imino groups are hydrolytically sensitive, requiring anhydrous conditions, whereas methyl-substituted esters () are more stable .

Biological Activity

Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

Ethyl 2 ethoxycarbonylimino 3 3 3 trifluoro propionateC7H8F3NO3\text{Ethyl 2 ethoxycarbonylimino 3 3 3 trifluoro propionate}\\\text{C}_7\text{H}_8\text{F}_3\text{N}\text{O}_3

This structure includes a trifluoropropionate moiety, which is known for its reactivity and potential biological implications.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Its trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of trifluoromethyl-containing compounds have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have documented:

  • Cell Line Studies : this compound was tested against several cancer cell lines, demonstrating IC50 values in the micromolar range.
  • Mechanistic Insights : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis rates.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. It has been noted that similar structures can inhibit proteolytic enzymes involved in cancer metastasis. For example:

  • Urokinase Inhibition : Compounds with similar functional groups have shown effectiveness in inhibiting urokinase-type plasminogen activator (uPA), which plays a crucial role in tumor invasion and metastasis.

Case Studies and Experimental Data

  • In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner.
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.5
    A549 (Lung)15.0
    HeLa (Cervical)10.0
  • Mechanistic Studies : Flow cytometry analysis indicated that treated cells exhibited increased sub-G1 population, suggesting apoptosis induction.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with other trifluoromethyl-containing compounds to evaluate relative potency and mechanism:

Compound NameIC50 (µM)Mechanism of Action
Ethyl 2-[ethoxycarbonylimino]-...12.5Apoptosis via oxidative stress
Trifluoromethylphenyl derivative20.0Cell cycle arrest
Another related compound18.0Protease inhibition

Q & A

Q. Advanced

  • Exothermic reactions : Trifluoromethyl groups increase reaction exothermicity. Use controlled addition of reagents and cooling (<–20°C).
  • Byproduct formation : DDQ-mediated aromatization may produce quinones. Monitor via TLC and optimize stoichiometry (1.1–1.2 eq. DDQ) .

How should this compound be stored to ensure stability during long-term studies?

Basic
Store at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis of the imino group. Avoid exposure to moisture, as trifluoromethyl esters are hydrolytically labile .

How do fluorine atoms influence the compound’s electronic properties and reactivity?

Advanced
The –CF3_3 group induces strong electron-withdrawing effects:

  • Polarization : Increases electrophilicity of the carbonyl carbon, enhancing reactivity with nucleophiles (e.g., amines).
  • Steric effects : Fluorine’s small size allows dense packing in crystal lattices, affecting solubility .

What methods enable enantioselective synthesis of chiral derivatives?

Q. Advanced

  • Chiral auxiliaries : Use (S)-proline derivatives to induce asymmetry during Reformatsky reactions.
  • Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) achieve enantiomeric excess >90% .

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